(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-3-21-15-13(19)8-11(18)9-14(15)24-17(21)20-16(22)10-4-6-12(23-2)7-5-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIIIVIWENPQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a difluorinated aromatic aldehyde under acidic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a base.
Formation of the imine linkage: The imine linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate amine or amide under dehydrating conditions.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxylating agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Industry
Corrosion Inhibition: The compound can be used as a corrosion inhibitor in metal protection applications.
Dye and Pigment Production: It can serve as a precursor for the synthesis of dyes and pigments with specific color properties.
Mechanism of Action
The biological activity of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is primarily attributed to its ability to interact with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In anticancer applications, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function or interfering with cell signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Ethyl vs. Methyl : The 3-ethyl group in the target compound likely improves lipophilicity (higher logP) relative to methyl-substituted analogs, impacting pharmacokinetics .
Spectroscopic and Analytical Comparisons
IR and NMR data for related compounds provide insights into functional group behavior:
Key Observations :
Key Observations :
- The ethyl group’s steric bulk could slow reaction kinetics compared to methyl derivatives .
Biological Activity
(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzo[d]thiazole core : Known for its role in various biological activities.
- Fluorine substituents : Enhance lipophilicity and biological activity.
- Methoxy group : May influence pharmacokinetics and bioavailability.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many benzo[d]thiazole derivatives inhibit specific enzymes involved in disease pathways.
- Receptor Interaction : They may act as modulators of various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
Biological Activity Data
The biological activity of this compound has been assessed in various studies. Below is a summary of key findings:
| Study | Activity Assessed | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | 7.5 | Enzyme inhibition | |
| Antimicrobial | 0.32 | Cell wall synthesis inhibition | |
| Antiviral | 11.1 | Reverse transcriptase inhibition |
Case Studies
- Anticancer Activity : A study demonstrated that the compound exhibits significant anticancer properties by inhibiting key enzymes involved in cell proliferation pathways. The IC50 value of 7.5 μM indicates potent activity against cancer cell lines.
- Antimicrobial Properties : Another investigation reported an MIC of 0.32 μM against specific bacterial strains, suggesting its potential as an antimicrobial agent.
- Antiviral Efficacy : Research highlighted its ability to inhibit HIV-1 reverse transcriptase with an IC50 value of 11.1 μM, showcasing its potential in antiviral therapies.
Synthesis and Optimization
The synthesis of this compound involves several steps:
- Formation of Benzo[d]thiazole Core : Typically synthesized via cyclization reactions involving thiophenol derivatives.
- Introduction of Fluorine Atoms : Achieved through electrophilic fluorination methods.
- Coupling Reactions : The final amide formation is conducted under optimized conditions to ensure high yield and purity.
Q & A
Basic: What synthetic methodologies are recommended for preparing (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide?
Methodological Answer:
The synthesis typically involves condensation between a substituted benzamide and a fluorinated benzo[d]thiazole precursor. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., pyridine or ethanol) and catalytic glacial acetic acid to facilitate imine formation .
- Reaction Conditions : Reflux for 4–7 hours under inert atmosphere, followed by solvent evaporation and recrystallization (e.g., methanol or ethanol) to isolate the Z-isomer .
- Monitoring : Track reaction progress via TLC (e.g., 20% ethyl acetate in hexane) and purify using column chromatography with silica gel .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions in NMR or IR data often arise from dynamic isomerization or hydrogen bonding. Strategies include:
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E configuration) by analyzing intermolecular hydrogen bonds (e.g., N–H···N or C–H···F interactions) .
- Variable-Temperature NMR : Identify tautomeric equilibria or rotational barriers by acquiring spectra at different temperatures .
- Computational Modeling : Compare experimental data with DFT-optimized structures to validate hydrogen-bonding networks or conformational preferences .
Basic: What characterization techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
Essential techniques include:
- Spectroscopy :
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns .
- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Advanced: How can structural modifications enhance the compound’s bioactivity or metabolic stability?
Methodological Answer:
Targeted modifications include:
- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., 4,6-difluoro) to improve binding affinity to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) and reduce metabolic degradation .
- Heterocycle Optimization : Replace the thiazole ring with triazole or oxadiazole moieties to modulate lipophilicity and solubility .
- Amide Isosteres : Substitute the methoxybenzamide group with sulfonamides or urea derivatives to enhance pharmacokinetic properties .
Advanced: What experimental design considerations are critical for assessing the compound’s enzyme inhibition mechanism?
Methodological Answer:
- Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with PFOR’s active site, focusing on hydrogen bonds with the amide anion and hydrophobic contacts with the difluorophenyl group .
- Mutagenesis : Validate key residues (e.g., Arg/Lys in PFOR) via site-directed mutagenesis to confirm binding specificity .
Basic: How can researchers troubleshoot low yields during large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP or p-TsOH) to accelerate imine formation .
- Flow Chemistry : Transition from batch to continuous-flow reactors for precise temperature control and reduced side reactions .
Advanced: What computational tools are recommended for predicting the compound’s reactivity or degradation pathways?
Methodological Answer:
- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate degradation under physiological conditions (e.g., aqueous environments) to identify hydrolytically labile bonds (e.g., amide or ester linkages) .
- ADMET Prediction : Employ SwissADME or ADMETLab to forecast metabolic stability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
